Home > Products > Screening Compounds P66575 > Cellular tumor antigen p53 (99-107)
Cellular tumor antigen p53 (99-107) -

Cellular tumor antigen p53 (99-107)

Catalog Number: EVT-243689
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cellular tumor antigen p53
Source and Classification

The p53 protein is classified as a transcription factor, meaning it binds to specific DNA sequences to regulate the expression of target genes involved in critical cellular processes such as cell cycle control and apoptosis. Mutations in the TP53 gene are among the most common alterations found in human cancers, contributing to tumor progression by disrupting normal cell regulatory mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of p53 (99-107) can be achieved through various methods, including:

  1. Recombinant DNA Technology: This involves cloning the TP53 gene segment into an expression vector, allowing for the production of the peptide in host cells such as bacteria or yeast.
  2. Solid-Phase Peptide Synthesis: A method that allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of specific peptide sequences.

The choice of synthesis method depends on factors such as desired yield, purity, and biological activity of the synthesized peptide.

Molecular Structure Analysis

Structure and Data

The p53 protein consists of several functional domains, with the DNA-binding domain being critical for its role as a transcription factor. The segment corresponding to p53 (99-107) is located within this domain and is essential for its interaction with DNA. Structural studies have shown that p53 forms a tetrameric structure upon activation, which enhances its ability to bind DNA and regulate gene expression .

Chemical Reactions Analysis

Reactions and Technical Details

p53 (99-107) participates in several biochemical reactions:

  1. DNA Binding: The peptide interacts with specific DNA sequences, facilitating transcriptional activation or repression of target genes.
  2. Post-Translational Modifications: The activity and stability of p53 are regulated by various modifications such as phosphorylation, acetylation, and ubiquitination. These modifications can alter its interaction with other proteins and its ability to bind DNA .
Mechanism of Action

Process and Data

The mechanism of action for p53 involves several steps:

  1. Activation: In response to cellular stressors like DNA damage or hypoxia, p53 is stabilized and activated through post-translational modifications.
  2. Transcriptional Regulation: Activated p53 binds to promoter regions of target genes, leading to the transcription of genes involved in cell cycle arrest (e.g., cyclin-dependent kinase inhibitor p21), apoptosis (e.g., BAX), and DNA repair mechanisms .
  3. Tumor Suppression: By regulating these pathways, p53 plays a crucial role in preventing uncontrolled cell proliferation and maintaining genomic integrity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of p53 (99-107) include:

  • Molecular Weight: Approximately 1,000 Da for the peptide fragment.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical properties include:

  • Stability: Sensitive to proteolytic degradation; stability can be enhanced through modifications.
  • Reactivity: Capable of forming complexes with metal ions which may influence its biological activity.
Applications

Scientific Uses

Cellular tumor antigen p53 has significant applications in various scientific fields:

  1. Cancer Research: Understanding the mutations in TP53 helps in elucidating cancer mechanisms and developing targeted therapies.
  2. Therapeutic Development: Strategies aimed at restoring wild-type p53 function or targeting mutant forms are under investigation as potential cancer treatments .
  3. Biomarker Identification: Levels of p53 expression can serve as biomarkers for cancer prognosis and treatment response .

The study of p53 continues to be a vibrant area of research due to its central role in tumor biology and potential therapeutic implications.

Molecular Mechanisms of p53 (99-107) in Tumor Suppression and Oncogenesis

Role of p53 (99-107) in Transcriptional Regulation of Apoptosis and Cell Cycle Arrest

The p53 (99-107) fragment constitutes part of the DNA-binding interface essential for sequence-specific transactivation of target genes involved in apoptosis and cell cycle arrest. Within this region, specific residues directly contact the major groove of DNA at p53 response elements (p53REs), which consist of two decameric repeats (5′-RRRCWWGYYY-3′) separated by 0-13 bp [1] [2]. This interaction facilitates the transcriptional activation of key mediators:

  • Apoptotic regulators: The p53 (99-107) domain is crucial for inducing PUMA (p53 upregulated modulator of apoptosis) and NOXA, which encode BH3-only proteins that initiate mitochondrial apoptosis. Structural studies confirm that residues 102-292 form the core DBD, with specific contacts in the 99-107 region enabling precise DNA recognition required for transcriptional activation of these pro-apoptotic genes [1] [7]. Loss of this specific binding capability through mutations abolishes the apoptotic response to cellular stress.

  • Cell cycle inhibitors: This region is essential for transactivation of CDKN1A (p21), which induces G1/S arrest by inhibiting cyclin-dependent kinases (CDK4/6-cyclin D complexes). Genome-wide studies demonstrate that p53 binding efficiency to the p21 promoter correlates directly with the structural integrity of the 99-107 region [5]. Mutations disrupting this domain impair p21 induction, permitting uncontrolled proliferation despite genomic damage.

Table 1: Transcriptional Targets Regulated by p53 (99-107) Fragment

Target GeneBiological Functionp53 Response Element PositionDependence on 99-107 Integrity
PUMA (BBC3)Mitochondrial apoptosis initiationIntronic and promoter sitesHigh (direct DNA contact)
CDKN1A (p21)CDK inhibition, G1/S arrestPromoter-proximal regionHigh (tetramer stability)
BAXPro-apoptotic pore formationUpstream enhancerModerate
MDM2Negative feedback regulatorPromoter regionModerate
GADD45DNA damage response, G2/M arrestIntronic sitesLow

Notably, p53 (99-107) exhibits functional selectivity in target gene activation depending on stress type and cellular context. Under low-level DNA damage, this region facilitates preferential binding to promoters of cell cycle arrest genes, while severe damage promotes apoptotic target activation through cooperative interactions with co-factors [2] [5]. This selectivity is governed by conformational changes in the DBD that alter binding affinity for specific p53RE variants.

Structural Dynamics of p53 Oligomerization and DNA Binding Affinity

The p53 (99-107) segment participates in intricate structural networks that determine oligomerization efficiency and DNA binding competence. Functionally active p53 exists as a tetramer, with oligomerization dependent on the C-terminal domain (residues 323-355) but requiring proper folding of the DBD (residues 102-292) for sequence-specific DNA recognition [1] [9]. Key structural features include:

  • Zinc coordination: Residues Cys176 and His179 within the DBD coordinate a zinc atom essential for structural stability. The 99-107 region flanks this metal-binding site, and mutations in this fragment (particularly Cys176) disrupt zinc coordination, leading to local unfolding that propagates to adjacent DNA-contact residues (e.g., Arg248) [1]. This misfolding reduces DNA binding affinity by >90% even when oligomerization remains intact.

  • Oligomerization cooperativity: While the tetramerization domain (residues 323-355) forms stable dimers via β-strand and α-helical interactions, full tetramer formation exhibits positive cooperativity with DNA binding. The 99-107 region allosterically modulates this process, as evidenced by nuclear magnetic resonance (NMR) studies showing that DNA-bound p53 tetramers exhibit enhanced stability (t½ >8 hours) compared to apo-tetramers (t½ <2 hours) [9]. This cooperativity ensures efficient p53 activity specifically when bound to target genes.

  • DNA recognition mechanism: The p53 (99-107) fragment contains Arg104 and Arg107, which form direct hydrogen bonds with guanine bases in the p53RE. Structural analyses reveal that these residues are critical for discriminating between optimal and suboptimal response elements. Mutation of Arg107 to His (R107H), a cancer-associated variant, reduces binding affinity by 50-fold and impairs transcriptional activation of high-threshold targets like PUMA while sparing low-threshold genes [1] [2].

Table 2: Structural Features Influenced by p53 (99-107) Domain

Structural ElementResiduesFunctionConsequence of Disruption
L1 loop99-108Connects β-sheets, positions DNA-contact residuesLoss of DNA specificity
Arg104104Direct DNA major groove contactReduced transactivation potential
Arg107107Hydrogen bonding with guanine basesImpaired discrimination of p53RE variants
Zinc coordination sphere176, 179 (adjacent)Structural integrity maintenanceGlobal DBD unfolding
Oligomerization allostery99-107 (distal effect)Couples DNA binding to tetramer stabilityPremature tetramer dissociation

The C-terminal regulatory domain (residues 356-393) further modulates 99-107-mediated DNA binding through non-sequence-specific DNA interactions. This domain facilitates one-dimensional diffusion ("sliding") along DNA, significantly enhancing target site localization efficiency by 100-fold in electrophoretic mobility shift assays [2]. Deletion of the C-terminus reduces but does not abolish sequence-specific binding, indicating that the 99-107 region constitutes the essential core recognition module.

Mutational Landscape of TP53 and Functional Impact on p53 (99-107) Fragment Stability

Approximately 80% of cancer-associated TP53 mutations occur within the DBD, with residues 99-107 representing a significant mutational cluster [9] [10]. These mutations functionally impact p53 through diverse mechanisms:

  • Hotspot mutations: The most frequent missense mutations within this region include R175H (conformational mutant) and R273H (DNA-contact mutant), which account for >7% of all TP53 mutations. R175H disrupts the zinc-coordination sphere adjacent to the 99-107 fragment, causing global DBD misfolding that abolishes DNA binding. R273H directly affects DNA contact without major structural perturbation, specifically impairing transactivation while preserving protein stability [9] [10]. Both mutations exhibit dominant-negative effects over wild-type p53 through tetramer poisoning.

  • Thermodynamic destabilization: Mutations within the 99-107 fragment significantly reduce protein stability. Differential scanning calorimetry studies show that R175H decreases the melting temperature (Tm) of the DBD by 8-10°C compared to wild-type, while contact mutants like R273H reduce Tm by 4-6°C [10]. This destabilization promotes aggregation-prone intermediates that form cytoplasmic amyloid-like deposits observed in high-grade serous ovarian and colorectal carcinomas [9] [10]. These aggregates sequester wild-type p53, p63, and p73, amplifying oncogenic effects.

  • Mutation spectrum variation: The 99-107 mutational profile differs across cancer types, reflecting distinct etiological factors. Lung cancers exhibit prevalent G>T transversions at codon 104 (G104V) associated with tobacco carcinogens, while ultraviolet light-induced skin cancers show C>T transitions at CpG sites (e.g., R106C) [10]. The COSMIC database analysis reveals that tumors with 99-107 mutations have significantly poorer prognosis (median survival 23 months vs. 42 months for TP53-wild-type tumors) independent of cancer stage [10].

Table 3: Common Mutations Affecting p53 (99-107) Stability and Function

MutationTypeFrequency (%)ΔTm (°C)Aggregation PropensityDominant-Negative Strength
R175HConformational4.2-8.5High (+++)Strong
R273HDNA-contact3.8-5.2Low (+)Moderate
Y107DContact0.9-6.8Moderate (++)Strong
R106LStructural0.7-7.1High (+++)Moderate
C176FZinc-coordination1.1-10.3Very high (++++)Strong

Truncating mutations (nonsense, frameshift) occurring upstream of the 99-107 region (e.g., in exon 5) often result in degraded fragments lacking this domain. However, certain truncation mutants (e.g., R196) escape degradation and form stable proteins that hetero-oligomerize with p63/p73, inhibiting their tumor-suppressive functions [10]. These observations explain why *TP53 truncations, though less studied than missense mutations, contribute significantly to oncogenesis.

Epigenetic Modulation of p53 (99-107) Expression in Tumor Microenvironments

The functional integrity of the p53 (99-107) domain is significantly influenced by epigenetic mechanisms within the tumor microenvironment (TME), creating context-dependent effects on tumor suppression:

  • Chromatin accessibility: Genome-wide studies using ATAC-seq reveal that p53 binding to suboptimal response elements depends on pre-existing chromatin accessibility. The 99-107 domain preferentially engages condensed chromatin regions through its C-terminal domain, but this activity is impaired in mutant p53 [5]. In pancreatic ductal adenocarcinoma, mutant p53R175H exhibits aberrant binding to closed chromatin sites, leading to ectopic activation of CXCL1 and GRO1 chemokines that recruit tumor-associated macrophages [3] [6].

  • Secretome reprogramming: Mutant p53 proteins with alterations in the 99-107 fragment extensively remodel the tumor secretome. Mass spectrometry analyses of pancreatic cancer cells reveal that p53R175H and p53R273H mutants upregulate 15 secreted factors, including IGFBP1, HIST1H3A, and EPCR, by directly binding their promoters [6]. These factors establish a pro-tumorigenic microenvironment by inducing fibroblast activation, angiogenesis, and immunosuppression. Notably, mutp53-expressing cells secrete exosomes containing mutant p53 aggregates that propagate oncogenic signals to neighboring cells.

  • Inflammatory signaling: The p53 status directly influences cytokine networks within the TME. Wild-type p53 in tumor cells activates cGAS/STING signaling through TREX1 suppression, promoting type I interferon production and anti-tumor immunity [3]. In contrast, mutp53 (particularly R175H and R273H) induces NF-κB-mediated transcription of IL-6, IL-8, and MCP-1 via disruption of p63-dependent repression. This creates a pro-inflammatory milieu that accelerates tumor progression and metastasis. Additionally, mutp53 impairs antigen presentation through downregulation of HLA class I molecules, facilitating immune evasion [3] [10].

  • Metabolic adaptation: The p53 (99-107) domain integrity influences cellular metabolism through transcriptional regulation of metabolic genes. Mutations in this region disrupt p53-mediated suppression of glycolysis and glutaminolysis, promoting the Warburg effect. Furthermore, mutp53 induces the secretion of lactate and oncometabolites that acidify the TME, inhibiting cytotoxic T-cell function and promoting M2 macrophage polarization [10].

Table 4: Microenvironmental Factors Modulated by p53 (99-107) Status

TME ComponentRegulated by Wild-type p53Regulated by Mutant p53Primary Signaling Pathways
Cancer-associated fibroblastsActivates TGF-β-mediated growth arrestInduces CAF activation via PDGF, FGF10Smad, PI3K
Tumor-associated macrophagesPromotes M1 polarization via IFN-γRecruits M2 macrophages via CCL2, CSF1JAK/STAT, NF-κB
Extracellular matrixMaintains basement membrane integrityUpregulates MMP2/9 secretion, ECM degradationMAPK, PKC
Angiogenic factorsSuppresses VEGF via TSP1 inductionEnhances VEGF, bFGF secretionHIF-1α, STAT3
Immune checkpointsInduces PD-L1 degradationUpregulates PD-L1, CD47 expressionIFN-γ, MYC

These epigenetic and microenvironmental alterations create feed-forward loops where mutant p53 not only loses tumor-suppressive functions but actively shapes a permissive TME. Therapeutic strategies targeting these mechanisms (e.g., HDAC inhibitors to restore chromatin accessibility, CXCR2 antagonists to block mutp53-dependent chemokine signaling) represent promising approaches to counteract mutp53 gain-of-function in advanced malignancies.

Concluding Remarks

The p53 (99-107) fragment serves as a critical nexus in cancer biology, integrating structural, functional, and regulatory dimensions of tumor suppression. Its role in DNA recognition and oligomerization underpins p53's transcriptional efficacy, while its mutational vulnerability explains the high frequency of p53 dysfunction in human cancers. The complex interplay between genetic alterations in this domain and epigenetic reprogramming within tumor microenvironments highlights potential therapeutic nodes for restoring p53 function or counteracting mutant p53 gain-of-function. Future research should prioritize isoform-specific functions of p53 fragments and develop agents targeting the structural vulnerabilities of mutp53 aggregates, potentially reversing the oncogenic impacts of this pivotal cancer domain.

Properties

Product Name

Cellular tumor antigen p53 (99-107)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.